Chlorin e6

Catalog No.
S548172
CAS No.
19660-77-6
M.F
C34H36N4O6
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorin e6

CAS Number

19660-77-6

Product Name

Chlorin e6

IUPAC Name

(17S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

Molecular Formula

C34H36N4O6

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21?/m0/s1

InChI Key

OYINILBBZAQBEV-PBVYKCSPSA-N

SMILES

O=C(O)C/C1=C2[C@@H](CCC(O)=O)[C@H](C)C(/C=C3C(C)=C(C=C)/C(N/3)=C/C(C(C)=C/4CC)=NC4=C/C5=C(C)C(C(O)=O)=C1N5)=N\2

Solubility

Soluble in DMSO, not in water

Synonyms

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin, 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl-, 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)-, 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-, BLC 1010, BLC-1010, BLC1010, chlorin A6, chlorin e6, chlorin e6 bis-N-methylglucamine salt, chlorin e6, sodium salt, (2S-trans)-isomer, chlorin e6, tripotassium salt, (2S-trans)-isomer, chlorin e6, trisodium salt, (2S-trans)-isomer, chlorin e6-2.5 N-methyl-D-glucamine, chlorin e6-polyvinylpyrrolidone, chlorine A6, chlorine e6, fotolon, photochlorine, Photolon, phytochlorin

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H](C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

Description

The exact mass of the compound Chlorin e6 is 596.26348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photodynamic Therapy (PDT)

PDT is a treatment modality that uses light to kill or damage targeted cells. Ce6 plays a crucial role in this process:

  • Light Activation

    When Ce6 absorbs light of a specific wavelength, it enters an excited state [National Cancer Institute (.gov)

  • Cellular Damage

    In the excited state, Ce6 can interact with surrounding molecules, generating reactive oxygen species (ROS) [Dove Medical Press ] These ROS can damage cell membranes and other cellular components, leading to cell death.

  • Tumor Targeting

    Researchers are exploring strategies to deliver Ce6 preferentially to tumor cells. This can improve the efficacy of PDT while minimizing damage to healthy tissues [Journal of Porphyrins and Phthalocyanines ]

Diagnostic Applications

Beyond its role in PDT, Ce6's fluorescence properties make it valuable for diagnostic purposes:

  • Tumor Detection

    Ce6 can accumulate in tumors, and when exposed to light, it emits fluorescent light. This property allows researchers to identify tumors during surgery or with endoscopic techniques [Nature Research ]

  • Imaging Techniques

    Researchers are also investigating the use of Ce6 in conjunction with imaging technologies, such as fluorescence-mediated imaging (FMI), to improve the visualization of tumors and other abnormalities [ScienceDirect ]

Chlorin e6 is a chlorophyll-derived compound that has garnered attention for its potential applications in photodynamic therapy, particularly in the treatment of various malignancies. Structurally, it features a porphyrin-like core with several functional groups, including three carboxylic acid moieties, which contribute to its chemical reactivity and biological activity. Chlorin e6 exhibits strong absorption in the red region of the spectrum (660-670 nm), making it an effective photosensitizer for generating reactive oxygen species upon light activation .

, particularly conjugation reactions involving its carboxylic acid groups. The central 15-2 carboxylic acid is the primary site for conjugation with amino acids and other biomolecules, often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide or N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide . This reactivity allows for the formation of diverse conjugates that can enhance the therapeutic efficacy of chlorin e6 in photodynamic therapy.

Chlorin e6 exhibits significant biological activity, primarily as a photosensitizer in photodynamic therapy. Upon illumination, it generates singlet oxygen and other reactive oxygen species, leading to cytotoxic effects in targeted cells. Studies have demonstrated that chlorin e6 can induce apoptosis in cancer cells while exhibiting minimal toxicity in the absence of light, highlighting its suitability as a therapeutic agent . Furthermore, its cellular uptake is influenced by pH levels, with higher uptake observed at lower pH values, which may enhance its effectiveness against tumors .

Chlorin e6 can be synthesized through various methods, with two notable approaches involving extraction from natural sources and chemical synthesis:

  • Extraction from Spirulina platensis: This method involves isolating chlorophyll derivatives from the blue-green algae Spirulina platensis, followed by specific chemical modifications to yield chlorin e6.
  • Chemical Synthesis: Several synthetic routes have been developed that allow for the efficient production of chlorin e6. These methods typically involve the use of specific reagents and conditions to achieve high purity and yield .

Both methods have been optimized to ensure high efficiency and reproducibility in producing chlorin e6 for research and clinical applications.

Chlorin e6 is primarily used in photodynamic therapy for treating various cancers due to its effectiveness as a photosensitizer. Its unique properties allow it to solubilize hydrophobic nanoparticles into stable aqueous formulations, enhancing drug delivery systems . Additionally, chlorin e6 has potential applications in:

  • Imaging: As a contrast agent for magnetic resonance imaging and fluorescence imaging.
  • Diagnostics: In detecting cancerous tissues through enhanced fluorescence properties.
  • Antimicrobial Treatments: Due to its ability to generate reactive oxygen species that can kill bacteria and fungi.

Studies on chlorin e6 interactions reveal that its biological activity can be influenced by factors such as pH and serum protein binding. The lipophilicity of chlorin e6 changes with pH, affecting its cellular uptake and interaction with plasma membranes . Additionally, the presence of serum proteins alters its spectral properties and may enhance or inhibit its photodynamic effects depending on the concentration and type of protein involved.

Chlorin e6 shares structural similarities with several other compounds, particularly those used in photodynamic therapy. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesComparison with Chlorin e6
Protoporphyrin IXFirst-generation photosensitizer; lower absorption efficiencyChlorin e6 has higher absorption coefficients and deeper tissue penetration capabilities.
Talaporfin (mono-L-aspartylchlorin e6)Modified version of chlorin e6; used specifically in PDTTalaporfin retains the properties of chlorin e6 but is tailored for specific clinical applications.
Pheophorbide ADerived from chlorophyll; used in PDT but less effective than chlorin e6Chlorin e6 has superior singlet oxygen quantum yield compared to pheophorbide A.
PhotofrinFirst-generation photosensitizer; associated with prolonged skin sensitivityChlorin e6 offers rapid clearance from the body and reduced side effects compared to Photofrin.

Chlorin e6 stands out due to its high sensitizing efficacy, rapid elimination from the body, and ability to solubilize nanoparticles without additional carriers, making it a versatile agent in both therapeutic and diagnostic applications .

Purity

>9 5 % (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

596.26348488 g/mol

Monoisotopic Mass

596.26348488 g/mol

Heavy Atom Count

44

Appearance

black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5S2CCF3T1Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Pictograms

Irritant

Irritant

Other CAS

19660-77-6

General Manufacturing Information

21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-: INACTIVE

Dates

Modify: 2023-08-15
1: Li Q, Wang X, Wang P, Zhang K, Wang H, Feng X, Liu Q. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells. Cancer Biother Radiopharm. 2013 Nov 9. [Epub ahead of print] PubMed PMID: 24206161.
2: Li Z, Wang C, Cheng L, Gong H, Yin S, Gong Q, Li Y, Liu Z. PEG-functionalized iron oxide nanoclusters loaded with chlorin e6 for targeted, NIR light induced, photodynamic therapy. Biomaterials. 2013 Dec;34(36):9160-70. doi: 10.1016/j.biomaterials.2013.08.041. Epub 2013 Sep 3. PubMed PMID: 24008045.
3: Skripka A, Valanciunaite J, Dauderis G, Poderys V, Kubiliute R, Rotomskis R. Two-photon excited quantum dots as energy donors for photosensitizer chlorin e6. J Biomed Opt. 2013 Jul;18(7):078002. doi: 10.1117/1.JBO.18.7.078002. PubMed PMID: 23864017.
4: Wang H, Wang X, Wang P, Zhang K, Yang S, Liu Q. Ultrasound enhances the efficacy of chlorin E6-mediated photodynamic therapy in MDA-MB-231 cells. Ultrasound Med Biol. 2013 Sep;39(9):1713-24. doi: 10.1016/j.ultrasmedbio.2013.03.017. Epub 2013 Jul 3. PubMed PMID: 23830103.
5: Kimani S, Ghosh G, Ghogare A, Rudshteyn B, Bartusik D, Hasan T, Greer A. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells. J Org Chem. 2012 Dec 7;77(23):10638-47. doi: 10.1021/jo301889s. Epub 2012 Nov 14. PubMed PMID: 23126407; PubMed Central PMCID: PMC3815657.
6: Chen B, Zheng R, Liu D, Li B, Lin J, Zhang W. The tumor affinity of chlorin e6 and its sonodynamic effects on non-small cell lung cancer. Ultrason Sonochem. 2013 Mar;20(2):667-73. doi: 10.1016/j.ultsonch.2012.09.008. Epub 2012 Oct 2. PubMed PMID: 23073382.
7: Saboktakin MR, Tabatabaie RM, Amini FS, Maharramov A, Ramazanov MA. Synthesis and in-vitro photodynamic studies of the superparamagnetic chitosan hydrogel/chlorin E6 nanocarriers. Med Chem. 2013 Feb;9(1):112-7. PubMed PMID: 22762166.
8: Li P, Zhou G, Zhu X, Li G, Yan P, Shen L, Xu Q, Hamblin MR. Photodynamic therapy with hyperbranched poly(ether-ester) chlorin(e6) nanoparticles on human tongue carcinoma CAL-27 cells. Photodiagnosis Photodyn Ther. 2012 Mar;9(1):76-82. doi: 10.1016/j.pdpdt.2011.08.001. Epub 2011 Oct 4. PubMed PMID: 22369732; PubMed Central PMCID: PMC3292741.
9: Shim G, Lee S, Kim YB, Kim CW, Oh YK. Enhanced tumor localization and retention of chlorin e6 in cationic nanolipoplexes potentiate the tumor ablation effects of photodynamic therapy. Nanotechnology. 2011 Sep 7;22(36):365101. doi: 10.1088/0957-4484/22/36/365101. Epub 2011 Aug 12. PubMed PMID: 21841215.
10: Shi H, Liu Q, Qin X, Wang P, Wang X. Pharmacokinetic study of a novel sonosensitizer chlorin-e6 and its sonodynamic anti-cancer activity in hepatoma-22 tumor-bearing mice. Biopharm Drug Dispos. 2011 Sep;32(6):319-32. doi: 10.1002/bdd.761. Epub 2011 Aug 3. PubMed PMID: 21815170.

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